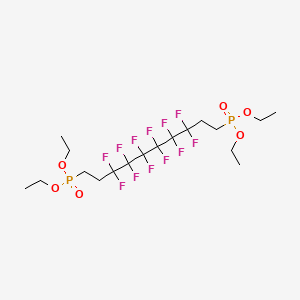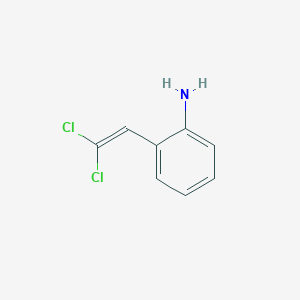
2-(2,2-Dichloroethenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-2-Dichlorovinyl)-phenylamine is an organic compound characterized by the presence of a dichlorovinyl group attached to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-2-Dichlorovinyl)-phenylamine typically involves the dehydrochlorination of N-(2,2,2-trichloroethyl)-N-alkylarenesulfonamides. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of a strong base, such as sodium hydroxide, and an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of 2-(2-2-Dichlorovinyl)-phenylamine may involve large-scale dehydrochlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-2-Dichlorovinyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.
Substitution: The compound can participate in substitution reactions, where the dichlorovinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylamine oxides, while reduction can produce less chlorinated derivatives.
Scientific Research Applications
2-(2-2-Dichlorovinyl)-phenylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-2-Dichlorovinyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as acetylcholinesterase, leading to disruptions in neurotransmitter regulation . This inhibition is primarily due to the compound’s ability to form covalent bonds with the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichlorovinyl dimethyl phosphate: Another organophosphate compound with similar chemical properties.
2,2-Dichlorovinyl trifluoromethyl ketone: A compound with a dichlorovinyl group and different functional groups attached.
Uniqueness
2-(2-2-Dichlorovinyl)-phenylamine is unique due to its specific combination of a dichlorovinyl group and a phenylamine structure
Properties
Molecular Formula |
C8H7Cl2N |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
2-(2,2-dichloroethenyl)aniline |
InChI |
InChI=1S/C8H7Cl2N/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H,11H2 |
InChI Key |
KOBKKRQJMJGILK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


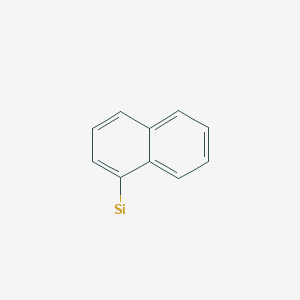

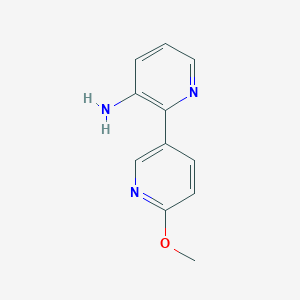
![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)

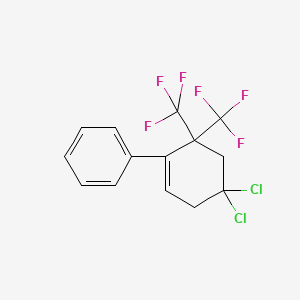
![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)
![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)


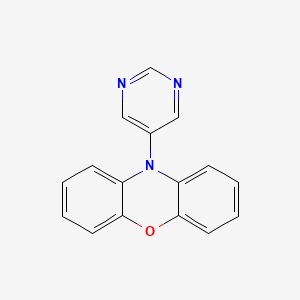
![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
